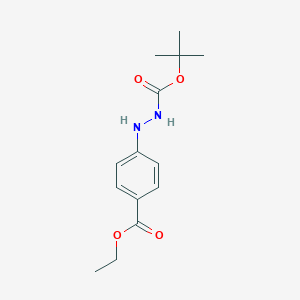

Tert-butyl 2-(4-(ethoxycarbonyl)phenyl) hydrazinecarboxylate

Description

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Classification

The IUPAC name of this compound is derived from its hydrazinecarboxylate backbone. The parent structure is hydrazine-1,2-dicarboxamide , with substituents at the 1- and 2-positions. The tert-butyl group is attached via a carbamate linkage at position 1, while the 4-(ethoxycarbonyl)phenyl group is bonded to position 2. The systematic name is:

tert-butyl 2-[4-(ethoxycarbonyl)phenyl]hydrazine-1-carboxylate .

This nomenclature adheres to IUPAC rules by prioritizing the hydrazine core and assigning locants based on substituent positions. The "tert-butyl" prefix denotes the branched alkyl group, while "ethoxycarbonyl" describes the ester functional group on the phenyl ring.

Molecular Formula and Stereochemical Considerations

The molecular formula of tert-butyl 2-(4-(ethoxycarbonyl)phenyl) hydrazinecarboxylate is C₁₄H₂₀N₂O₄ , with a molecular weight of 280.32 g/mol . The structure, depicted by the SMILES code O=C(OC(C)(C)C)NNC1=CC=C(C=C1)C(OCC)=O, reveals a planar phenyl ring substituted with an ethoxycarbonyl group and a hydrazinecarboxylate moiety.

Stereochemical analysis indicates no chiral centers, as all bonds around the hydrazine nitrogen atoms are single and non-stereogenic. The absence of geometric isomerism is confirmed by the lack of double bonds or restricted rotation in the hydrazine backbone.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 280.32 g/mol |

| SMILES | O=C(OC(C)(C)C)NNC1=CC=C(C=C1)C(OCC)=O |

| Stereoisomerism | None |

Comparative Analysis of Structural Analogues

Structural analogues of this compound vary in substituents and backbone modifications:

tert-Butyl 2-{1-[4-(Ethoxycarbonyl)Phenyl]Ethyl}-1-Hydrazinecarboxylate

(Z)-tert-Butyl 2-(1-(4-(Methoxycarbonyl)Phenyl)Ethylidene)Hydrazinecarboxylate

- Formula: C₁₅H₁₈N₂O₄.

- Difference: Methoxy replaces ethoxy, reducing steric bulk; ethylidene introduces geometric isomerism.

Ethyl Hydrazinecarboxylate

Table 2: Analogues Comparison

The tert-butyl group in the target compound enhances steric protection of the carbamate, while the ethoxycarbonyl group contributes to electron-withdrawing effects on the phenyl ring. These features distinguish it from simpler analogues, which exhibit reduced stability or altered reactivity profiles.

Properties

IUPAC Name |

ethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-8-11(9-7-10)15-16-13(18)20-14(2,3)4/h6-9,15H,5H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORXBLPQOGWJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(ethoxycarbonyl)phenyl) hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-(ethoxycarbonyl)benzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(4-(ethoxycarbonyl)phenyl) hydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azocarboxylates.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Formation of azocarboxylates.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 2-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate has the molecular formula and a molecular weight of approximately 308.378 g/mol. Its structure features a tert-butyl group, a hydrazinecarboxylate moiety, and an ethoxycarbonyl-substituted phenyl group, which contribute to its unique reactivity and potential applications in drug development.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the therapeutic properties of drugs, particularly those targeting conditions such as hypertension through the development of angiotensin-converting enzyme (ACE) inhibitors.

-

Biological Activity :

- Preliminary studies indicate that compounds with similar structures can interact with biological macromolecules, influencing pathways related to cell growth and apoptosis. Further research is necessary to elucidate specific interactions and mechanisms of action for this compound, which may lead to novel therapeutic strategies.

-

Potential in Cancer Research :

- The compound's reactivity may be explored in cancer research, particularly in understanding how it interacts with cellular components that could influence tumor growth or response to treatment. Its hydrazine functionality is noteworthy as hydrazines have been studied for their potential anticancer properties.

Case Study 1: Synthesis of ACE Inhibitors

In a study focused on improving the catalytic performance of carbonyl reductase enzymes, variants of the enzyme were engineered to enhance the production efficiency of intermediates like tert-butyl 2-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate. The results showed a significant increase in catalytic efficiency (up to 37-fold), suggesting that optimizing enzyme activity can lead to more effective synthesis pathways for pharmaceutical compounds.

Case Study 2: Interaction with Biological Targets

Research investigating the interactions between hydrazine derivatives and cellular targets has indicated potential pathways through which these compounds can influence cell behavior. The specific interactions of tert-butyl 2-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate with proteins and nucleic acids are under exploration, aiming to clarify its role in modulating biological processes relevant to disease treatment.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(ethoxycarbonyl)phenyl) hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Hydrazinecarboxylates

tert-Butyl 2-(4-(methoxycarbonyl)phenyl) hydrazinecarboxylate (CAS 96736-01-5)

- Structural Difference : The ethoxycarbonyl group in the target compound is replaced by a methoxycarbonyl group.

- Reactivity: The electron-withdrawing effect of the methoxy group may slightly enhance electrophilic substitution rates compared to ethoxy.

- Synthesis : Similar protection/deprotection strategies apply, but starting materials involve methyl esters instead of ethyl esters.

tert-Butyl[[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate (CAS 198904-84-6)

- Structural Difference : A pyridinyl substituent replaces the ethoxycarbonyl group, introducing a nitrogen heterocycle.

- Impact on Properties :

tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

- Structural Difference : A tetrahydropyran ring replaces the aromatic phenyl group.

- Impact on Properties :

Functional Group Modifications

tert-Butyl 2-(hex-5-enylidene)hydrazinecarboxylate (2a)

- Structural Difference : An alkenylidene group replaces the ethoxycarbonylphenyl moiety.

- Impact on Properties :

TERT-BUTYL 1-METHYL-2-PHENYLHYDRAZINE-1-CARBOXYLATE (CAS 934391-34-1)

- Structural Difference : A methyl-phenyl hydrazine core replaces the ethoxycarbonylphenyl group.

- Electronic Effects: The absence of an electron-withdrawing group reduces resonance stabilization of the hydrazinecarboxylate.

Comparative Data Table

Biological Activity

Tert-butyl 2-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate, also known by its CAS number 1990522-88-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C16H24N2O4

- Molecular Weight : 308.37 g/mol

- IUPAC Name : tert-butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazinecarboxylate

- Purity : >95%

- Physical Form : Solid

Biological Activity

The biological activity of tert-butyl 2-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate has been investigated in various studies, focusing on its potential therapeutic applications.

Inhibition of Enzymatic Activity

One of the notable biological activities observed is the inhibition of specific enzymes. For instance, compounds structurally related to hydrazinecarboxylates have shown significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. The inhibition potency is often quantified using IC50 values:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound A | 0.51 ± 0.00 | Competitive |

| Compound B | 144.06 ± 3.10 | Non-competitive |

| Tert-butyl hydrazinecarboxylate | Not yet determined | - |

Antioxidant Activity

Research indicates that hydrazine derivatives may exhibit antioxidant properties. The ability to scavenge free radicals is crucial for potential applications in preventing oxidative stress-related diseases.

The mechanism through which tert-butyl 2-(4-(ethoxycarbonyl)phenyl)hydrazinecarboxylate exerts its biological effects may involve:

- Enzyme Binding : The compound may bind to active sites or allosteric sites on target enzymes, altering their activity.

- Molecular Interactions : Hydrogen bonding and hydrophobic interactions with amino acid residues in active sites can enhance binding affinity, as suggested by docking studies.

Case Studies

Several studies have explored the biological effects of related compounds. For example:

- Study on Tyrosinase Inhibition :

- Antioxidant Properties :

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(4-(ethoxycarbonyl)phenyl) hydrazinecarboxylate?

The compound is synthesized via condensation of tert-butyl carbazate with 4-(ethoxycarbonyl)benzaldehyde under acidic conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and tert-butyl carbazate in methanol with catalytic acetic acid for 12–16 hours. Purification via silica gel chromatography (hexane/ethyl acetate) yields the product as a white solid (65–98% yield). Reaction optimization may require adjusting solvent polarity (e.g., ethanol vs. methanol) or acid catalysts (e.g., HCl vs. AcOH) to improve regioselectivity .

| Reaction Conditions | Parameters |

|---|---|

| Solvent | Methanol, ethanol |

| Catalyst | Acetic acid (1–2 eq.) |

| Temperature | Reflux (~65°C) |

| Reaction Time | 12–16 hours |

| Purification | Silica gel chromatography |

Q. How can the purity and structural integrity of this compound be confirmed?

Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrazone formation (e.g., N–H proton at δ 9.93 ppm and tert-butyl group at δ 1.38–1.47 ppm) .

- FT-IR : Stretching bands for C=O (ester: ~1720 cm⁻¹) and N–H (hydrazine: ~3300 cm⁻¹) .

- Mass Spectrometry (LCMS/APCI+) : Molecular ion peak at m/z 342.8 [M+H]⁺ .

- Elemental Analysis : Validate C, H, N, O composition within ±0.3% theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in methanol or ethyl acetate. Stability tests indicate degradation under strong acidic/basic conditions (pH < 3 or > 10) or prolonged exposure to light. Store at –20°C in inert atmospheres (argon) with desiccants to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of hydrazone formation in this synthesis?

The reaction proceeds via nucleophilic attack of the hydrazinecarboxylate nitrogen on the aldehyde carbonyl, forming a tetrahedral intermediate. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity. Steric hindrance from the tert-butyl group directs regioselectivity toward the para-substituted aryl hydrazine . Computational studies (DFT) can model transition-state geometries to rationalize electronic effects of the ethoxycarbonyl substituent .

Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

Contradictions may arise from:

- Tautomerism : Hydrazone ↔ azo tautomers in solution. Use variable-temperature NMR to observe dynamic equilibria .

- Impurities : Trace solvents (e.g., residual methanol) or byproducts. Re-purify via preparative HPLC and re-analyze with high-field NMR (≥500 MHz) .

- Crystallographic Disorder : Single-crystal X-ray diffraction resolves ambiguities in solid-state structures .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

- Derivatization : Replace the ethoxycarbonyl group with bioisosteres (e.g., sulfonamides) to enhance binding to enzyme active sites .

- Molecular Docking : Screen against target proteins (e.g., histone deacetylases) using AutoDock Vina to predict binding affinities .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines (e.g., HEK293) .

Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can simulate:

- Electrophilic Susceptibility : Charge distribution at the hydrazine nitrogen and ester carbonyl.

- Transition States : Energy barriers for nucleophilic attack (e.g., by amines or thiols). Compare results with experimental kinetics (e.g., pseudo-first-order rate constants) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

Experimental LogP (e.g., via shake-flask method) may deviate from computational predictions (e.g., ChemDraw). Reconcile by:

- Validating purity (>95% via HPLC).

- Accounting for ionization (use pH-dependent measurements).

- Applying correction factors for tert-butyl group hydrophobicity .

Methodological Recommendations

- Synthetic Scalability : Use flow chemistry for multi-gram synthesis, ensuring consistent temperature control and residence time .

- Crystallography : Grow single crystals via slow evaporation in ethyl acetate/hexane mixtures for X-ray analysis .

- Safety Protocols : Handle under fume hoods; use PPE (nitrile gloves, goggles) due to potential irritancy of hydrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.